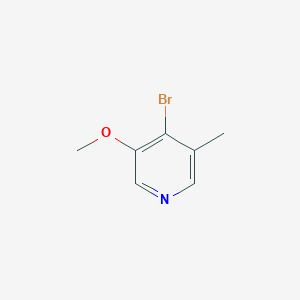

4-Bromo-3-methoxy-5-methylpyridine

Beschreibung

4-Bromo-3-methoxy-5-methylpyridine is a pyridine derivative with bromine, methoxy, and methyl substituents at positions 4, 3, and 5, respectively. These compounds are critical intermediates in pharmaceutical synthesis, agrochemicals, and material science due to their electronic and steric properties .

Eigenschaften

Molekularformel |

C7H8BrNO |

|---|---|

Molekulargewicht |

202.05 g/mol |

IUPAC-Name |

4-bromo-3-methoxy-5-methylpyridine |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3 |

InChI-Schlüssel |

POWRAPBFZSXKLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=CC(=C1Br)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-3-methoxy-5-methylpyridine can be synthesized through several methods. One common method involves the bromination of 3-methoxy-5-methylpyridine using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Another method involves the use of Suzuki–Miyaura coupling, where 3-methoxy-5-methylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3-methoxy-5-methylpyridine often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include dehalogenated pyridines or reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-3-methoxy-5-methylpyridine is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it a versatile building block for creating complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and coupling reactions .

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-Bromo-3-methoxy-5-methylpyridine have shown potential biological activities. These derivatives can act as enzyme inhibitors or receptor antagonists, making them candidates for drug development targeting inflammatory diseases, cancer, and microbial infections. For instance, compounds derived from this structure have demonstrated inhibition of p38α mitogen-activated protein kinase, which is involved in inflammatory responses .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of 4-Bromo-3-methoxy-5-methylpyridine could inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β. This inhibition has implications for treating conditions like rheumatoid arthritis and psoriasis.

Agrochemical Applications

The compound also finds applications in agrochemicals. Its derivatives can be designed to exhibit herbicidal or fungicidal properties, contributing to the development of new agricultural products that enhance crop protection while minimizing environmental impact .

The biological activity of 4-Bromo-3-methoxy-5-methylpyridine derivatives is notable. These compounds have been evaluated for their antimicrobial properties against various pathogens. For example, some derivatives have shown significant antibacterial activity against multidrug-resistant strains of bacteria .

Table 2: Biological Activities of Derivatives

| Compound Derivative | Activity Type | IC50 Value (µM) |

|---|---|---|

| Derivative A | Antibacterial | 1.469 |

| Derivative B | Anti-inflammatory | Not specified |

| Derivative C | Anticancer | Varies by cell line |

Wirkmechanismus

The mechanism of action of 4-Bromo-3-methoxy-5-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and methoxy group allows for specific interactions with these targets, leading to the desired biological or chemical effects.

For example, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can block the enzyme’s activity and lead to therapeutic effects. The exact molecular pathways involved depend on the specific target and application .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Physicochemical and Reactivity Comparisons

- Electrophilic Reactivity : Bromine at position 4 (as in 4-Bromo-3-methoxy-5-methylpyridine) is less sterically hindered compared to bromine at position 3 (e.g., 3-Bromo-5-methoxypyridine), enabling easier nucleophilic substitution .

- Solubility : Methoxy groups enhance solubility in polar solvents. For example, 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554, indicating moderate polarity .

Research Findings and Trends

- Synthetic Routes : Brominated pyridines are typically synthesized via electrophilic bromination or halogen exchange. For example, 3-Bromo-5-methoxypyridine is produced using HBr/H₂O₂ under controlled conditions .

- Bioactivity : Methyl and methoxy groups at positions 3 and 5 (as in the target compound) correlate with improved binding affinity to enzyme active sites in computational studies .

- Market Trends : Bromo-methoxy-pyridines are in high demand for antibody-drug conjugates (ADCs), with 5-Bromo-2-methoxy-3-methylpyridine listed at >97% purity for research use .

Biologische Aktivität

4-Bromo-3-methoxy-5-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes the available research findings on its biological activity, supported by data tables and case studies.

Molecular Structure:

- IUPAC Name: 4-Bromo-3-methoxy-5-methylpyridine

- Molecular Formula: C8H8BrN

- Molecular Weight: 214.06 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-3-methoxy-5-methylpyridine exhibit significant antimicrobial properties. For instance, studies on pyridine derivatives have shown varying degrees of antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.

| Compound | Antibacterial Activity (MIC in mg/mL) | Reference |

|---|---|---|

| 4-Bromo-3-methoxy-5-methylpyridine | 12.5 | |

| 4-Fluoro-3-methoxy-5-methylpyridine | 10.0 | |

| 4-Chloro-3-methoxy-5-methylpyridine | 15.0 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example, a related study found that pyridine derivatives could disrupt microtubule formation in cancer cells, leading to cell cycle arrest.

Case Study:

A study involving the treatment of MCF7 breast cancer cells with 4-bromo-3-methoxy-5-methylpyridine showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it was noted for its inhibitory effects on alkaline phosphatase, which is crucial in various biological processes including bone mineralization.

The biological activity of 4-bromo-3-methoxy-5-methylpyridine can be attributed to its ability to interact with various molecular targets within cells:

- Microtubule Disruption: Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitosis.

- Enzyme Interaction: The presence of the bromine atom enhances the compound's ability to form hydrogen bonds with target enzymes, potentially increasing its inhibitory effects.

Research Findings

Recent studies have highlighted the structural modifications that can enhance the biological activity of pyridine derivatives:

- Bromine Substitution: The introduction of bromine at the 4-position has been linked to increased potency against certain cancer cell lines.

- Methoxy Group Influence: The methoxy group at the 3-position appears to enhance solubility and bioavailability, making it a favorable candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.